(E)-10-Hydroxynortriptyline
Description
Contextualization as a Metabolite in Pharmacological Research
The rate of metabolism of nortriptyline (B1679971) to E-10-hydroxynortriptyline can vary significantly among individuals due to genetic differences in the CYP2D6 enzyme. This variation leads to different plasma concentrations of the metabolite, which can influence therapeutic outcomes.
Significance in Clinical and Preclinical Investigations
Clinical investigations have further explored the role of E-10-hydroxynortriptyline. A pilot study administering racemic E-10-hydroxynortriptyline to patients with major depressive episodes observed a decrease in the norepinephrine (B1679862) metabolite HMPG in the cerebrospinal fluid, supporting its in-vivo activity on noradrenaline uptake. nih.gov This study also noted a decline in depression scores, suggesting potential antidepressant properties for the metabolite itself. nih.gov
A notable characteristic of E-10-hydroxynortriptyline is its reduced anticholinergic effect compared to nortriptyline. nih.govmedchemexpress.com Anticholinergic side effects are a common issue with tricyclic antidepressants, and the lower affinity of E-10-hydroxynortriptyline for muscarinic acetylcholine (B1216132) receptors suggests it may contribute less to these undesirable effects. nih.gov
Detailed Research Findings
In-depth research has provided valuable data on the pharmacokinetics and pharmacodynamics of E-10-hydroxynortriptyline.
Pharmacokinetic Properties
Studies in healthy subjects have shown stereospecific kinetics for the enantiomers of E-10-hydroxynortriptyline. nih.gov When administered a racemic mixture, the plasma concentration of the (-)-enantiomer was found to be significantly higher than that of the (+)-enantiomer. nih.gov
| Parameter | Value | Reference |
| Parent Drug | Nortriptyline | medchemexpress.com |
| Primary Metabolizing Enzyme | CYP2D6 | |
| Elimination Half-life (racemic) | 8 to 10 hours | nih.gov |
| Plasma Protein Binding ((+)-enantiomer) | 54% | nih.gov |
| Plasma Protein Binding ((-)-enantiomer) | 69% | nih.gov |
| Plasma Protein Binding (Nortriptyline) | 92% | nih.gov |
Pharmacodynamic Effects
The primary pharmacodynamic effect of E-10-hydroxynortriptyline is the inhibition of norepinephrine reuptake. Research has also quantified its significantly lower anticholinergic activity compared to its parent compound.
| Compound | Relative Potency (Norepinephrine Reuptake Inhibition) | Anticholinergic Effect | Reference |
| Nortriptyline | High | Significant | nih.govmedchemexpress.com |
| E-10-Hydroxynortriptyline | ~50% of Nortriptyline | Considerably Less than Nortriptyline | nih.govmedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXZGJKNUNLHK-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47132-16-1, 112839-35-7, 112839-36-8 | |
| Record name | trans-10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxynortriptyline, (E)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT3006Y33U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2M3MUO01G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD85QI7QOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation and Metabolic Pathways of E 10 Hydroxynortriptyline
Hepatic Metabolism and Cytochrome P450 Isoform Involvement
The transformation of nortriptyline (B1679971) into E-10-hydroxynortriptyline is principally mediated by the hepatic cytochrome P450 enzyme system. hpra.iedrugbank.com Specifically, kinetic studies have identified CYP2D6 as the high-affinity enzyme and CYP3A4 as the low-affinity enzyme responsible for this reaction. nih.gov Other CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1, have shown no detectable activity in the 10-hydroxylation of nortriptyline. nih.govnih.govresearchgate.net
Role of CYP2D6 in Nortriptyline 10-Hydroxylation
CYP2D6 is the primary enzyme responsible for the 10-hydroxylation of nortriptyline, a major metabolic pathway for this drug. hpra.ienih.govgsconlinepress.com This particular metabolic reaction is stereoselective, with the E-isomer, E-10-hydroxynortriptyline, being the predominant form produced. researchgate.net The formation of the Z-isomer is a minor pathway and is not linked to CYP2D6 activity. researchgate.net The significant role of CYP2D6 is underscored by the strong correlation observed between its activity and the plasma clearance of nortriptyline. researchgate.net
The wild-type enzyme, CYP2D6.1, demonstrates high-affinity catalysis in the 10-hydroxylation of nortriptyline. nih.govresearchgate.net In vitro studies using human lymphoblast-expressed CYPs have shown a low Km value of 2.1 microM for CYP2D6 in the metabolism of nortriptyline to E-10-hydroxynortriptyline, indicating a strong binding affinity. nih.gov Similarly, studies with human liver microsomes have revealed a high-affinity component with a Km of 1.3 +/- 0.4 microM, which is selectively inhibited by the CYP2D6 inhibitor quinidine (B1679956). nih.gov
Genetic variations in the CYP2D6 gene can lead to the expression of allelic variants with altered catalytic efficiencies. Notably, the CYP2D6.10 and CYP2D6.17 variants exhibit significantly reduced efficiency in metabolizing nortriptyline compared to the wild-type CYP2D6.1. nih.govresearchgate.net The catalytic efficiencies of cDNA-expressed CYP2D6.10 and CYP2D6.17 are decreased in a substrate-dependent manner, representing only a fraction of the efficiency of CYP2D6.1. nih.govresearchgate.net Specifically, the intrinsic clearance values for nortriptyline 10-hydroxylation by CYP2D6.10 are only about 1.3% of the reference CYP2D6.1 protein. mdpi.com This reduction in activity is a key factor in the inter-individual variability observed in nortriptyline metabolism.
Table 1: Comparative Catalytic Efficiencies of CYP2D6 Variants for Nortriptyline 10-Hydroxylation
| CYP2D6 Variant | Relative Catalytic Efficiency Compared to CYP2D6.1 | Reference |
|---|---|---|
| CYP2D6.10 | 1.32% to 27.9% | nih.govresearchgate.net |
| CYP2D6.17 | 7.33% to 80.4% | nih.govresearchgate.net |
The genetic polymorphism of CYP2D6 is a major determinant of the rate of nortriptyline hydroxylation and, consequently, its plasma concentrations. hpra.ienih.govnih.govcapes.gov.brresearchgate.net Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). g-standaard.nluniroma1.it
Poor metabolizers, who lack functional CYP2D6 genes, exhibit significantly impaired hydroxylation of nortriptyline. nih.gov This leads to higher plasma concentrations of the parent drug and a lower clearance rate. researchgate.net Conversely, individuals with multiple functional copies of the CYP2D6 gene, known as ultrarapid metabolizers, demonstrate a markedly increased rate of nortriptyline hydroxylation. nih.gov Studies have shown a clear relationship between the number of functional CYP2D6 alleles and the apparent oral clearance of nortriptyline. nih.gov For instance, the proportion of apparent oral clearances of nortriptyline in individuals with 0, 1, 2, 3, and 13 functional genes was found to be 1:1:4:5:17, respectively. nih.gov
Table 2: Impact of CYP2D6 Genotype on Nortriptyline Metabolism
| CYP2D6 Genotype (Number of Functional Alleles) | Relative Apparent Oral Clearance of Nortriptyline | Reference |
|---|---|---|
| Poor Metabolizer (0) | 1 | nih.gov |
| Extensive Metabolizer (1) | 1 | nih.gov |
| Extensive Metabolizer (2) | 4 | nih.gov |
| Ultrarapid Metabolizer (3) | 5 | nih.gov |
| Ultrarapid Metabolizer (13) | 17 | nih.gov |
Contribution of CYP3A4 to E-10-Hydroxynortriptyline Formation
While CYP2D6 is the primary enzyme, CYP3A4 also contributes to the formation of E-10-hydroxynortriptyline, albeit with lower affinity. nih.govjst.go.jp Kinetic studies have identified a low-affinity component in nortriptyline E-10-hydroxylation, which is selectively inhibited by the CYP3A4 inhibitor ketoconazole (B1673606). nih.gov The Km value for CYP3A4 in this reaction is significantly higher than that of CYP2D6, at 37.4 microM. nih.gov
Biphasic Kinetics of Nortriptyline E-10-Hydroxylation in Human Liver Microsomes
The formation of E-10-hydroxynortriptyline from its parent compound, nortriptyline, in human liver microsomes does not follow a simple, linear kinetic model. Instead, it exhibits biphasic kinetics, indicating the involvement of at least two distinct enzyme systems with different affinities for the substrate. nih.govjst.go.jp
Research has identified these two enzymes as members of the cytochrome P450 (CYP) superfamily:
A high-affinity component , identified as CYP2D6 . nih.gov
A low-affinity component , identified as CYP3A4 . nih.gov
Kinetic studies using human liver microsomes and heterologously expressed human CYPs have elucidated the specific roles and characteristics of these enzymes. The high-affinity component, mediated by CYP2D6, is responsible for the majority of E-10-hydroxynortriptyline formation at lower, therapeutic concentrations of nortriptyline. nih.gov Conversely, the low-affinity pathway, catalyzed by CYP3A4, becomes more significant at higher substrate concentrations. nih.gov
The differential activity of these enzymes is reflected in their kinetic parameters. Studies have shown that the Michaelis-Menten constant (Km), a measure of substrate affinity, is significantly lower for the CYP2D6-mediated reaction than for the CYP3A4-mediated one. This confirms that CYP2D6 has a much higher affinity for nortriptyline. nih.govresearchgate.net The selective inhibition of these pathways further supports this model; the CYP2D6 inhibitor quinidine selectively inhibits the high-affinity component, while the CYP3A4 inhibitor ketoconazole selectively inhibits the low-affinity component. nih.govresearchgate.net The identification of CYP3A4 as the low-affinity enzyme explains the clinical observation that individuals who are poor metabolizers via CYP2D6 can still produce this metabolite. nih.gov
| Enzyme Component | Responsible Isoform | Km (Michaelis-Menten Constant) | Inhibition |
| High-Affinity | CYP2D6 | 1.3 ± 0.4 µM | Selectively inhibited by quinidine nih.govresearchgate.net |
| Low-Affinity | CYP3A4 | 24.4 ± 7 µM | Selectively inhibited by ketoconazole nih.govresearchgate.net |
Data derived from studies on human liver microsomes. nih.govresearchgate.net
Glucuronidation and Conjugation Processes
Following its formation, E-10-hydroxynortriptyline undergoes further metabolism, primarily through glucuronidation. This Phase II conjugation reaction attaches a glucuronic acid moiety to the hydroxyl group, creating a more water-soluble compound that can be readily excreted from the body, mainly in the urine. drugbank.comdrugbank.comnih.gov
The enzymatic process of attaching glucuronic acid to a substrate is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net In the case of E-10-hydroxynortriptyline, this conjugation is a primary elimination pathway. researchgate.net While multiple UGT isoforms exist, specific ones are responsible for metabolizing particular drugs. Human liver microsome studies have demonstrated the capacity to glucuronidate E-10-hydroxynortriptyline, a process that can be inhibited by other drugs that are substrates for the same UGT enzymes, such as amitriptyline (B1667244) and 2-hydroxydesipramine. researchgate.net This indicates a shared enzymatic pathway.
The glucuronidation of E-10-hydroxynortriptyline is highly enantioselective, meaning the two mirror-image forms (enantiomers) of the molecule, (+)-E-10-hydroxynortriptyline and (-)-E-10-hydroxynortriptyline, are processed at different rates. nih.gov
In vivo studies in humans have shown a distinct preference for the glucuronidation of the (+)-enantiomer. nih.gov After administration of racemic E-10-hydroxynortriptyline, the metabolic clearance by glucuronidation was significantly higher for (+)-E-10-OH-NT compared to (-)-E-10-OH-NT. nih.gov Consequently, a much higher proportion of the administered (+)-enantiomer was recovered in the urine as a glucuronide conjugate (64.4% ± 12.1%) compared to the (-)-enantiomer (35.3% ± 9.7%). nih.gov This preferential conjugation and elimination of the (+)-form results in plasma levels of the unconjugated (-)-enantiomer being two to five times higher than those of the (+)-enantiomer. nih.gov
| Enantiomer | Mean Urinary Recovery as Glucuronide (% of dose) | Relative Plasma Concentration (Unconjugated) |
| (+)-E-10-OH-NT | 64.4% | Lower |
| (-)-E-10-OH-NT | 35.3% | 2 to 5 times higher than (+) form |
Data from in vivo human studies. nih.gov
Stereoselective Biotransformation
Stereoselectivity is a defining feature of E-10-hydroxynortriptyline's metabolism, evident not only in its glucuronidation but also in its initial formation and subsequent reversible transformations.
The primary enzyme responsible for forming E-10-hydroxynortriptyline, CYP2D6, operates in a highly stereospecific manner. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that CYP2D6 preferentially catalyzes the formation of (-)-E-10-hydroxynortriptyline. nih.gov The formation of this (-)-enantiomer was significantly inhibited by quinidine, a specific inhibitor of CYP2D6, while the formation of the (+)-enantiomer was largely unaffected. nih.gov This suggests that a different P450 isozyme is responsible for the formation of the (+)-enantiomer. nih.gov This stereospecificity is also observed in vivo, where the (-)-enantiomer is the predominant form found in the urine of patients treated with nortriptyline, accounting for 91% of the unconjugated E-10-OH-NT. nih.gov
E-10-hydroxynortriptyline can undergo a reversible metabolic process involving oxidation to a ketone metabolite, 10-oxonortriptyline, which can then be reduced back to the alcohol form. nih.govtandfonline.com
Oxidation: In human liver microsomes and cytosol, both E- and Z-10-hydroxynortriptyline are oxidized to their corresponding ketones, E- and Z-10-oxonortriptyline. nih.govtandfonline.com This oxidation reaction shows a preference for the (+)-enantiomers of hydroxynortriptyline as substrates. nih.gov The cofactor requirements differ between cellular compartments: NAD+ is the preferred cofactor in microsomes, while NADP+ supports the oxidation in the cytosol. nih.govtandfonline.com
Reduction: The reverse reaction, the reduction of E- and Z-10-oxonortriptyline, occurs in the cytosol and requires NADPH as a cofactor. nih.govtandfonline.com This reduction is highly stereoselective, resulting almost exclusively in the formation of (+)-E- and (+)-Z-10-hydroxynortriptyline. nih.govtandfonline.com Kinetic analysis revealed a high-affinity reduction process for both ketones. nih.govtandfonline.com This high-affinity reduction is likely mediated by an enzyme belonging to the aldo-keto reductase (AKR) family. nih.govtandfonline.comnih.gov
This metabolic loop, where the alcohol is oxidized to a ketone and the ketone is reduced back to the alcohol, is known as redox cycling. nih.gov
Reversible Ketone Formation: Oxidation to 10-Oxonortriptyline and Reduction to Hydroxymetabolites
Stereoselective Preference for Substrates in Oxidation
The oxidation of E-10-hydroxynortriptyline to E-10-oxonortriptyline is a key metabolic step that demonstrates a distinct stereoselective preference. nih.govtandfonline.com Studies using human liver microsomes and cytosol have shown that the (+)-enantiomer of E-10-hydroxynortriptyline is markedly preferred as a substrate for oxidation compared to the (-)-enantiomer. nih.govtandfonline.com This preference indicates that the enzymes responsible for this metabolic conversion possess a specific three-dimensional binding site that accommodates the (+)-isomer more readily.
The cofactors involved in this oxidation process also differ between cellular compartments. In the cytosol, NADP+ is the preferred cofactor for the oxidation of E-10-hydroxynortriptyline. nih.govtandfonline.com Conversely, in microsomes, NAD+ serves as the optimal cofactor. nih.govtandfonline.com This differential cofactor requirement suggests the involvement of distinct enzyme systems in the cytosol and microsomes for the oxidation of E-10-hydroxynortriptyline.
Stereoselective Formation of Enantiomers in Reduction
The reduction of E-10-oxonortriptyline back to E-10-hydroxynortriptyline is a highly stereoselective process. nih.govtandfonline.com When E-10-oxonortriptyline is incubated with human liver cytosol in the presence of NADPH, there is an almost exclusive formation of (+)-E-10-hydroxynortriptyline. nih.govtandfonline.com This demonstrates a strong preference for the production of the (+)-enantiomer, indicating that the reducing enzymes are highly specific in their catalytic action.
Kinetic analyses have revealed that the reduction of E-10-oxonortriptyline is a high-affinity process. nih.govtandfonline.com This high-affinity reduction is a critical factor in the metabolic cycling between the hydroxy and oxo forms of the nortriptyline metabolite. nih.govtandfonline.com
Involvement of Aldo-Keto Reductase Family Enzymes
The enzymes responsible for the stereoselective reduction of E-10-oxonortriptyline have been identified as members of the aldo-keto reductase (AKR) superfamily. nih.govresearchgate.netnih.gov Specifically, AKR1C1 and AKR1C2, isolated from human liver cytosol, have been shown to catalyze the NADPH-dependent reduction of E-10-oxonortriptyline with high affinity. researchgate.netnih.gov
These reactions are strictly stereospecific, resulting in the formation of the (+)-enantiomer of E-10-hydroxynortriptyline. researchgate.netnih.gov The enzymatic NADP+-dependent oxidation of the resulting alcohol mirrors this stereochemical specificity. researchgate.net In contrast, carbonyl reductase, another enzyme capable of reducing carbonyl compounds, is a poor substrate for E-10-oxonortriptyline. researchgate.netnih.gov The high-affinity reduction of E-10-oxonortriptyline is strongly inhibited by certain compounds, including 9,10-phenanthrenequinone and dehydrolithocholic acid, further supporting the involvement of specific AKR enzymes. nih.govtandfonline.com
Table 1: Stereoselective Metabolism of E-10-Hydroxynortriptyline
| Metabolic Process | Preferred Substrate/Product | Key Enzymes | Cellular Location | Cofactor |
|---|---|---|---|---|
| Oxidation | (+)-E-10-hydroxynortriptyline | Not specified | Cytosol, Microsomes | NADP+ (Cytosol), NAD+ (Microsomes) |
| Reduction | (+)-E-10-hydroxynortriptyline | AKR1C1, AKR1C2 | Cytosol | NADPH |
Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | E-10-Hydroxynortriptyline | | Z-10-Hydroxynortriptyline | | Nortriptyline | | E-10-Oxonortriptyline | | Z-10-Oxonortriptyline | | NADP+ | | NAD+ | | NADPH | | 9,10-Phenanthrenequinone | | Dehydrolithocholic acid | | Amitriptyline |
Pharmacokinetic Profiles of E 10 Hydroxynortriptyline
Absorption and Systemic Availability
The absorption and subsequent systemic availability of E-10-Hydroxynortriptyline are significantly influenced by its route of administration and extensive first-pass metabolism.
Following oral administration, E-10-Hydroxynortriptyline is well-absorbed from the gastrointestinal tract. nih.gov A study involving healthy subjects who received single oral doses ranging from 10 to 100 mg demonstrated complete absorption, evidenced by a high urinary recovery of 86.1% (± 9.9%). nih.gov Of the administered dose, 23.9% (± 4.3%) was recovered as the unchanged compound in urine, with the plasma half-life of E-10-Hydroxynortriptyline being approximately 8.0 (± 1.2) hours. nih.gov
E-10-Hydroxynortriptyline undergoes significant first-pass metabolism, primarily through hydroxylation and subsequent glucuronidation. nih.govnih.gov This process is enantioselective, meaning the two mirror-image forms (enantiomers) of the molecule are metabolized at different rates.
Studies have shown that the first-pass glucuronidation of E-10-Hydroxynortriptyline in humans shows a preference for the (+)-enantiomer. nih.gov In one study, after a single oral dose of racemic E-10-Hydroxynortriptyline, the plasma levels and the area under the curve (AUC) of the unconjugated (-)-E-10-OH-NT were two to five times higher than those of the (+)-E-10-OH-NT. nih.gov A significantly larger proportion of the (+)-E-10-OH-NT dose (64.4% ± 12.1%) was recovered in the urine as a glucuronide conjugate compared to the (-)-E-10-OH-NT (35.3% ± 9.7%). nih.gov This indicates a higher metabolic clearance by glucuronidation for the (+)-enantiomer. nih.gov In vitro studies using human liver microsomes further confirmed that only the (+)-enantiomer underwent glucuronidation. nih.gov
The extensive first-pass metabolism is highlighted by the fact that when nortriptyline (B1679971) is administered orally, the plasma concentrations of its metabolite, 10-hydroxynortriptyline (B30761), are higher and peak earlier compared to intramuscular administration. nih.gov
Distribution Characteristics
The distribution of E-10-Hydroxynortriptyline in the body is influenced by its volume of distribution, plasma protein binding, and its ability to penetrate the central nervous system.
The apparent volume of distribution for E-10-Hydroxynortriptyline has been determined to be approximately 7.7 (± 2.1) L/kg. nih.gov This value suggests a moderate distribution of the compound into the tissues of the body.
E-10-Hydroxynortriptyline binds to plasma proteins, and this binding is stereoselective. The parent compound, nortriptyline, is about 93-95% bound to plasma proteins, while its metabolite, (E)-10-hydroxynortriptyline, is approximately 60% bound. wikipedia.org
Further investigation into the enantiomers of E-10-Hydroxynortriptyline revealed differences in their binding affinities. The mean free fraction in plasma for (-)-(E)-10-OH-NT was 28.9% (± 1.1%), while for the (+)-enantiomer, it was 43.7% (± 0.8%). nih.gov This indicates that the (-)-enantiomer is more extensively bound to plasma proteins (approximately 71.1%) compared to the (+)-enantiomer (approximately 56.3%). nih.govnih.gov
E-10-Hydroxynortriptyline effectively crosses the blood-brain barrier and can be found in the cerebrospinal fluid (CSF). nih.gov In patients treated with nortriptyline, the concentrations of 10-OH-NT in the CSF are often higher than those of the parent drug. nih.gov
A study of depressed patients treated with nortriptyline for three weeks found a mean plasma concentration of 10-OH-NT of 599 (± 207) nmol/L and a mean CSF concentration of 67 (± 20) nmol/L. nih.gov There is a strong correlation between the CSF and plasma concentrations of 10-OH-NT. nih.gov
Interestingly, the concentration of E-10-Hydroxynortriptyline in the CSF is about 50% of the unbound concentration in the plasma, suggesting an active transport mechanism moving the compound out of the CSF. nih.govnih.gov This transport appears to be stereoselective, with a more pronounced efflux of the (-)-enantiomer from the CSF compared to the (+)-enantiomer. nih.gov In patients treated with racemic (E)-10-OH-NT, the mean concentration ratio between the (-)- and (+)-enantiomers was 3.56 in plasma, but only 1.42 in the CSF. nih.gov
Table of Pharmacokinetic Parameters for E-10-Hydroxynortriptyline
| Parameter | Value | Reference |
| Absorption | ||
| Oral Absorption | Complete | nih.gov |
| Urinary Recovery (Total) | 86.1% ± 9.9% | nih.gov |
| Urinary Recovery (Unchanged) | 23.9% ± 4.3% | nih.gov |
| Plasma Half-life (t½) | 8.0 ± 1.2 hours | nih.gov |
| First-Pass Metabolism | ||
| Urinary Recovery as Glucuronide (+)-enantiomer | 64.4% ± 12.1% | nih.gov |
| Urinary Recovery as Glucuronide (-)-enantiomer | 35.3% ± 9.7% | nih.gov |
| Distribution | ||
| Apparent Volume of Distribution | 7.7 ± 2.1 L/kg | nih.gov |
| Plasma Protein Binding | ||
| Total E-10-Hydroxynortriptyline | ~60% | wikipedia.org |
| (-)-(E)-10-OH-NT (Bound) | ~71.1% | nih.gov |
| (+)-(E)-10-OH-NT (Bound) | ~56.3% | nih.gov |
| Cerebrospinal Fluid (CSF) Penetration | ||
| CSF/Plasma Ratio (Total) | 0.085 to 0.172 | nih.gov |
| CSF Concentration vs. Unbound Plasma Concentration | ~50% | nih.govnih.gov |
| Enantiomer Ratio ((-)/(+)) in Plasma | 3.56 | nih.gov |
| Enantiomer Ratio ((-)/(+)) in CSF | 1.42 | nih.gov |
Stereoselective Transport from CSF to Blood
The transport of E-10-hydroxynortriptyline from the cerebrospinal fluid (CSF) to the blood is a stereoselective process. nih.gov Studies in depressed patients treated with racemic (E)-10-OH-NT have demonstrated a significant difference in the concentration ratios of its enantiomers in various bodily fluids. nih.gov The mean concentration ratio between the (-)- and (+)-enantiomers of E-10-OH-NT was found to be 3.56 in plasma, 2.39 in plasma ultrafiltrate, and 1.42 in the CSF. nih.gov This variation points towards a differential handling of the enantiomers.
The concentration of E-10-OH-NT in the CSF is approximately half of that in the plasma ultrafiltrate, suggesting an active transport mechanism responsible for its removal from the CSF. nih.gov This transport system exhibits stereoselectivity, with a more pronounced secretion of the (-)-enantiomer from the CSF compared to the (+)-enantiomer. nih.gov This observation aligns with the stereoselective nature of the renal secretion of these compounds, indicating a consistent pattern of stereospecificity in the body's handling of E-10-hydroxynortriptyline. nih.gov
Elimination and Clearance Mechanisms
The elimination of E-10-hydroxynortriptyline from the body is a multifaceted process involving distinct clearance mechanisms and a characteristic elimination half-life.
Total Plasma Clearance
The total plasma clearance of E-10-hydroxynortriptyline has been determined in healthy subjects following a single oral dose. The average total plasma clearance was found to be 47.5 ± 10.3 L/hr. nih.govresearchgate.net Further investigation into the enantiomers of E-10-OH-NT revealed that the total oral plasma clearance is significantly higher for the (+)-E-10-OH-NT enantiomer compared to the (-)-E-10-OH-NT enantiomer. nih.gov This difference is also reflected in the metabolic clearance by glucuronidation, which shows a preference for the (+)-enantiomer. nih.gov
Renal Clearance and Tubular Secretion
Renal clearance is a key component of E-10-hydroxynortriptyline's elimination, with evidence pointing towards active tubular secretion. Studies in rats have shown that E-10-OH-NT is actively secreted in the proximal tubule. nih.gov In humans, the renal clearance of unbound (-)-E-10-OH-NT was found to be significantly higher than that of unbound (+)-E-10-OH-NT, suggesting enantioselective tubular secretion. nih.gov The renal clearance values were reported as 0.57 ± 0.16 L.kg-1.hr-1 for unbound (-)-E-10-OH-NT and 0.44 ± 0.14 L.kg-1.hr-1 for unbound (+)-E-10-OH-NT. nih.gov
Elimination Half-Life
The elimination half-life of E-10-hydroxynortriptyline has been consistently reported across various studies. Following a single oral dose in healthy subjects, the plasma half-life was determined to be 8.0 ± 1.2 hours. nih.govresearchgate.net Studies examining the individual enantiomers found that the plasma half-lives of both (+)-E-10-OH-NT and (-)-E-10-OH-NT are in the range of 8 to 10 hours. nih.govwikipedia.org
Urinary Recovery of Unchanged and Conjugated Metabolites
The recovery of E-10-hydroxynortriptyline and its metabolites in the urine provides insight into its elimination pathways. After a single oral dose, a high urinary recovery of 86.1% ± 9.9% was observed, indicating complete absorption. nih.govresearchgate.net Of the administered dose, 23.9% ± 4.3% was recovered as the unchanged compound, while 51.2% ± 8.7% was recovered as conjugated E-10-OH-NT. nih.govresearchgate.net
Stereoselectivity is also evident in the urinary excretion of its metabolites. A significantly higher proportion of the administered dose of (+)-E-10-OH-NT (64.4% ± 12.1%) is recovered in the urine as a glucuronide conjugate compared to (-)-E-10-OH-NT (35.3% ± 9.7%). nih.gov Conversely, more (-)-E-10-OH-NT is recovered unchanged in the urine. nih.gov
Influences on Pharmacokinetics
The pharmacokinetics of E-10-hydroxynortriptyline are not uniform across all individuals and can be influenced by several factors. The debrisoquine (B72478) hydroxylation status, which reflects the activity of the CYP2D6 enzyme, does not appear to be associated with the kinetic processes of E-10-OH-NT. nih.gov However, in patients treated with nortriptyline, slow hydroxylators excrete less 10-hydroxynortriptyline in their urine and exhibit lower plasma clearance of the parent drug compared to rapid hydroxylators. researchgate.net
Pharmacokinetic Data of E-10-Hydroxynortriptyline
| Parameter | Value | Enantiomer | Reference |
| Total Plasma Clearance | 47.5 ± 10.3 L/hr | Racemic | nih.govresearchgate.net |
| Renal Clearance (unbound) | 0.57 ± 0.16 L.kg-1.hr-1 | (-)-E-10-OH-NT | nih.gov |
| 0.44 ± 0.14 L.kg-1.hr-1 | (+)-E-10-OH-NT | nih.gov | |
| Elimination Half-Life | 8.0 ± 1.2 hours | Racemic | nih.govresearchgate.net |
| 8 to 10 hours | Both Enantiomers | nih.govwikipedia.org | |
| Urinary Recovery (Unchanged) | 23.9% ± 4.3% of dose | Racemic | nih.govresearchgate.net |
| Urinary Recovery (Conjugated) | 51.2% ± 8.7% of dose | Racemic | nih.govresearchgate.net |
| 35.3% ± 9.7% of dose | (-)-E-10-OH-NT | nih.gov | |
| 64.4% ± 12.1% of dose | (+)-E-10-OH-NT | nih.gov |
Impact of Genetic Polymorphisms (e.g., CYP2D6 Genotypes) on Clearance and Exposure
The formation of E-10-hydroxynortriptyline from its parent compound, nortriptyline, is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govdrugbank.com This enzyme is highly polymorphic, with genetic variations leading to distinct phenotypes of drug metabolism: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov This genetic variance is a primary determinant of the exposure to both nortriptyline and E-10-hydroxynortriptyline.
Research has consistently demonstrated a clear gene-dose effect, where the number of functional CYP2D6 alleles directly correlates with the metabolic ratio of nortriptyline to E-10-hydroxynortriptyline. nih.govcapes.gov.br
Poor Metabolizers (PMs): Individuals with no functional CYP2D6 alleles (e.g., CYP2D64/4 genotype) exhibit significantly impaired hydroxylation of nortriptyline. nih.govcapes.gov.br This results in elevated plasma concentrations of the parent drug and consequently lower plasma concentrations of E-10-hydroxynortriptyline. nih.gov
Intermediate Metabolizers (IMs): Patients with decreased-function alleles, such as the CYP2D610 allele common in Asian populations, also show impaired metabolism. nih.govnih.govcapes.gov.br Studies in Chinese and Japanese subjects have shown that those homozygous for the CYP2D610 allele have significantly higher nortriptyline levels and a higher nortriptyline/E-10-hydroxynortriptyline ratio compared to those with functional alleles. nih.govcapes.gov.br
Extensive Metabolizers (EMs): Individuals with one or two functional copies of the CYP2D6 gene display "normal" metabolic capacity.
Ultrarapid Metabolizers (UMs): Individuals carrying duplicated or multiple copies of functional CYP2D6 genes exhibit exceptionally high enzyme activity. nih.govcapes.gov.br This leads to rapid conversion of nortriptyline to E-10-hydroxynortriptyline, resulting in very low plasma concentrations of the parent drug and markedly elevated concentrations of the hydroxylated metabolite. nih.govnih.govcapes.gov.br One study documented a subject with 13 functional gene copies who had extremely low nortriptyline levels and the highest concentrations of E-10-hydroxynortriptyline. nih.govnih.govcapes.gov.br
The quantitative relationship between CYP2D6 genotype and the pharmacokinetics of these compounds is significant. The ratio of the area under the plasma concentration-time curve (AUC) of nortriptyline to that of E-10-hydroxynortriptyline shows a dramatic decrease as the number of functional genes increases. In one study, the proportions between these AUC ratios in groups with 0, 1, 2, 3, and 13 functional genes were 36:25:10:4:1, respectively, illustrating the profound impact of genotype on the metabolic pathway. nih.govcapes.gov.br
| CYP2D6 Metabolizer Phenotype | Genotype Examples | Effect on Nortriptyline (NT) Levels | Effect on E-10-Hydroxynortriptyline (E-10-OH-NT) Levels | NT/E-10-OH-NT Ratio |
|---|---|---|---|---|
| Poor Metabolizer (PM) | No functional alleles (e.g., 4/4, 4/5) | Significantly Increased | Significantly Decreased | High (e.g., ~1.4) pgkb.org |
| Intermediate Metabolizer (IM) | One decreased and one no-function allele (e.g., 5/10) or two decreased-function alleles (e.g., 10/10) | Increased | Decreased | Increased (e.g., ~2.71 in 10/10) capes.gov.br |
| Extensive Metabolizer (EM) | One or two functional alleles (e.g., 1/1, 1/4) | Normal | Normal | Baseline (e.g., ~0.5-0.82) capes.gov.brpgkb.org |
| Ultrarapid Metabolizer (UM) | Gene duplication (e.g., 1/2xN) | Significantly Decreased | Significantly Increased | Low |
Drug-Drug Interactions Affecting E-10-Hydroxynortriptyline Pharmacokinetics
The pharmacokinetics of E-10-hydroxynortriptyline are susceptible to significant alteration by co-administered drugs that inhibit or induce the metabolic enzymes responsible for its formation. Given that CYP2D6 is the primary high-affinity enzyme for nortriptyline E-10-hydroxylation, drugs that interact with this isoform are of particular importance. nih.gov
CYP2D6 Inhibition: Potent inhibitors of CYP2D6 can markedly decrease the formation of E-10-hydroxynortriptyline from nortriptyline. This phenomenon, known as phenoconversion, can cause an individual with a genetic EM or UM profile to exhibit the metabolic profile of a PM. researchgate.net
Paroxetine (B1678475): A strong CYP2D6 inhibitor, paroxetine has been studied for its ability to reduce high E-10-hydroxynortriptyline concentrations. researchgate.net In one study, the addition of a low dose of paroxetine to patients with high baseline levels of the metabolite resulted in a significant decrease in E-10-hydroxynortriptyline concentrations and a corresponding increase in the nortriptyline/E-10-hydroxynortriptyline ratio from 0.32 to 0.59. researchgate.netrug.nl
Terbinafine (B446): This antifungal agent is another potent competitive inhibitor of CYP2D6. researchgate.net In vitro studies have shown that terbinafine competitively inhibits nortriptyline E-10-hydroxylation with a low unbound Ki value of 12.4 nM, and pharmacokinetic modeling has been used to predict prolonged interactions in vivo. jst.go.jp
Quinidine (B1679956): In vitro studies using human liver microsomes have demonstrated that quinidine selectively inhibits the high-affinity component of nortriptyline E-10-hydroxylation, confirming the reaction is mediated by CYP2D6. nih.gov
CYP3A4 Interactions: While CYP2D6 is the high-affinity enzyme, research has identified CYP3A4 as a low-affinity enzyme also capable of mediating E-10-hydroxylation. nih.gov This pathway becomes particularly relevant in two scenarios: in CYP2D6 PMs who lack the primary metabolic route, or when CYP3A4 is induced by other drugs. nih.gov
CYP3A4 Induction: Inducers of CYP3A4, such as carbamazepine (B1668303) and rifampin, can increase the clearance of nortriptyline via this secondary hydroxylation pathway. nih.gov This explains the ability of PMs to still form some E-10-hydroxynortriptyline and how certain drugs can increase its formation even in the absence of CYP2D6 activity. nih.gov
CYP3A4 Inhibition: The CYP3A4 inhibitor ketoconazole (B1673606) has been shown to selectively inhibit the low-affinity component of E-10-hydroxynortriptyline formation in vitro. nih.gov However, due to the minor contribution of CYP3A4 under normal conditions (in CYP2D6 EMs), inhibition of this pathway is considered of little clinical importance unless the CYP2D6 pathway is already saturated or absent. nih.gov
| Interacting Drug | Mechanism of Interaction | Effect on E-10-Hydroxynortriptyline Formation/Levels | Relevant Enzyme(s) |
|---|---|---|---|
| Paroxetine | Potent Inhibition | Decreased | CYP2D6 researchgate.netrug.nl |
| Terbinafine | Potent Competitive Inhibition | Decreased | CYP2D6 researchgate.netjst.go.jp |
| Quinidine | Selective Inhibition | Decreased | CYP2D6 nih.gov |
| Carbamazepine, Rifampin | Induction | Increased (especially in CYP2D6 PMs) | CYP3A4 nih.gov |
| Ketoconazole | Inhibition | Decreased (low-affinity component) | CYP3A4 nih.gov |
Pharmacodynamic Activity and Neurobiological Mechanisms of E 10 Hydroxynortriptyline
Neurotransmitter Reuptake Inhibition
Norepinephrine (B1679862) Uptake Inhibition
E-10-hydroxynortriptyline is a potent inhibitor of norepinephrine (noradrenaline) reuptake. nih.govnih.gov This mechanism of action is considered a key component of its antidepressant properties. By blocking the norepinephrine transporter (NET), E-10-hydroxynortriptyline increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. In vivo evidence supports this mechanism; a pilot study involving patients with major depressive episodes demonstrated that treatment with E-10-hydroxynortriptyline resulted in an 18% mean decrease in the cerebrospinal fluid (CSF) concentration of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG). This reduction in MHPG is indicative of decreased norepinephrine turnover, a direct consequence of reuptake blockade.
Potency Relative to Parent Drug (Nortriptyline)
Research indicates that E-10-hydroxynortriptyline is equipotent to its parent drug, nortriptyline (B1679971), in its ability to inhibit the neuronal reuptake of norepinephrine. nih.gov Both compounds are considered strong inhibitors of this process. However, E-10-hydroxynortriptyline displays greater selectivity for noradrenergic neurons compared to nortriptyline. While nortriptyline also possesses inhibitory activity at the serotonin (B10506) transporter, E-10-hydroxynortriptyline is a significantly less potent inhibitor of serotonin uptake. This increased selectivity for the norepinephrine system suggests a more targeted neurochemical action.
Receptor Binding Profiles
Affinity for Muscarinic Acetylcholine (B1216132) Receptors
A significant distinction between E-10-hydroxynortriptyline and its parent compound lies in their respective affinities for muscarinic acetylcholine receptors. E-10-hydroxynortriptyline demonstrates a markedly lower affinity for these receptors. One study utilizing rat brain tissue found that the affinity of E-10-hydroxynortriptyline for muscarinic receptors was only one-eighteenth (1/18) that of nortriptyline. nih.govnih.gov Another investigation using various guinea pig tissues (including the heart, parotid gland, cerebral cortex, urinary bladder, and ileum) confirmed this reduced potency, showing that E-10-hydroxynortriptyline was approximately 10 to 12 times less potent than nortriptyline in binding to muscarinic receptors. nih.govbohrium.com
Comparative Affinity for Key Targets
| Compound | Norepinephrine Reuptake Inhibition Potency | Muscarinic Receptor Affinity |
|---|---|---|
| Nortriptyline | Potent Inhibitor | High |
| E-10-Hydroxynortriptyline | Potent Inhibitor (equipotent to Nortriptyline) | Low (10 to 18 times lower than Nortriptyline) |
Comparative Anticholinergic Effects in vivo
The lower binding affinity of E-10-hydroxynortriptyline for muscarinic receptors translates directly to weaker anticholinergic effects in vivo. nih.gov Anticholinergic activity, which results from the blockade of these receptors, is responsible for common side effects like dry mouth. A double-blind, crossover study in healthy male subjects directly compared the impact of nortriptyline and E-10-hydroxynortriptyline on saliva flow, a common measure of anticholinergic effect. The study found that while nortriptyline significantly reduced saliva flow compared to both a placebo and E-10-hydroxynortriptyline, there was no statistically significant difference in saliva production between E-10-hydroxynortriptyline and the placebo. nih.gov This finding confirms that E-10-hydroxynortriptyline possesses considerably less anticholinergic activity than nortriptyline. nih.govnih.gov
Summary of in vivo Saliva Flow Study
| Treatment Group | Effect on Saliva Flow | Statistical Significance vs. Placebo |
|---|---|---|
| Nortriptyline | Significantly Depressed | P < 0.01 |
| E-10-Hydroxynortriptyline | No Significant Depression | Not Statistically Different |
Central Nervous System Effects
E-10-hydroxynortriptyline readily crosses the blood-brain barrier and exerts significant effects within the central nervous system. nih.gov Following administration of nortriptyline, concentrations of E-10-hydroxynortriptyline in both plasma and cerebrospinal fluid (CSF) are often higher than those of the parent drug itself, highlighting the metabolite's substantial presence and potential for neurobiological impact. nih.govnih.gov
The primary CNS effect is the modulation of the noradrenergic system, as evidenced by the reduction of the norepinephrine metabolite MHPG in the CSF of treated patients. The concentration of E-10-hydroxynortriptyline in the CSF is strongly correlated with its plasma concentration, indicating consistent passage into the CNS. nih.gov Given its potent inhibition of norepinephrine reuptake and its reduced activity at muscarinic receptors, E-10-hydroxynortriptyline is believed to contribute to the therapeutic effects of nortriptyline with a more selective impact on noradrenergic pathways and fewer anticholinergic CNS effects. nih.gov
Antidepressant Properties in Preclinical Models
Preclinical investigations utilizing rat models have provided evidence for the antidepressant properties of E-10-Hydroxynortriptyline. Studies involving the recording of electrocorticograms (ECoGs) in rats after the administration of the compound have demonstrated clear antidepressant effects. nih.gov These findings from animal models confirm earlier experimental observations in human subjects, suggesting that E-10-Hydroxynortriptyline possesses inherent antidepressant characteristics independent of its parent compound, nortriptyline. nih.gov Both visual and computerized evaluations of the ECoG recordings indicated these antidepressant properties. nih.gov
Anxiolytic Profile in Electrocorticogram Studies
In addition to its antidepressant effects, electrocorticogram (ECoG) studies in rats suggest that E-10-Hydroxynortriptyline may also have an anxiolytic profile. nih.gov Analysis of the ECoG recordings after administration of the compound provided some evidence supporting an anti-anxiety effect. nih.gov The parent drug, nortriptyline, did not show results as pronounced as its metabolite in these same studies. nih.gov Further investigation is required to determine if this anxiolytic profile observed in preclinical models is clinically significant in humans. nih.gov
Effects on Noradrenaline Metabolites in Cerebrospinal Fluid
E-10-Hydroxynortriptyline has been shown to exert a significant influence on the central nervous system by inhibiting noradrenaline uptake. nih.gov This is evidenced by its effects on noradrenaline metabolites in the cerebrospinal fluid (CSF). In a pilot study involving patients with major depressive episodes, treatment with E-10-Hydroxynortriptyline for three weeks resulted in a notable decrease in the noradrenaline metabolite 3-methoxy-4-hydroxyphenylglycol (HMPG) in the CSF. nih.gov This biochemical finding supports that the compound is active in the brain and effectively blocks noradrenaline reuptake in vivo. nih.gov Furthermore, studies have confirmed that E-10-Hydroxynortriptyline crosses the blood-brain barrier, with concentrations in the CSF being higher than those of the parent drug, nortriptyline. nih.gov
Table 1: Effect of E-10-Hydroxynortriptyline on HMPG in CSF
| Parameter | Outcome | Significance | Source |
| Mean Decrease in HMPG | 18% | p < 0.01 | nih.gov |
Cardiovascular and Other Physiological Effects
Effects on Plasma Noradrenaline Concentrations, Heart Rate, and Blood Pressure
The cardiovascular effects of E-10-Hydroxynortriptyline have been evaluated in healthy human subjects. Prior to intravenous infusion of noradrenaline, a single oral dose of E-10-Hydroxynortriptyline was found to significantly increase heart rate when compared to both placebo and its parent compound, nortriptyline. nih.gov However, the compound did not appear to influence baseline plasma noradrenaline concentrations. nih.gov During the subsequent noradrenaline infusion, there was a non-significant trend toward an augmented increase in blood pressure and a more pronounced decrease in heart rate in the subjects who had received E-10-Hydroxynortriptyline. nih.gov
Table 2: Cardiovascular Effects of E-10-Hydroxynortriptyline Before Noradrenaline Infusion
| Parameter | Effect Compared to Placebo | Effect Compared to Nortriptyline | Source |
| Heart Rate | Significant Increase | Significant Increase | nih.gov |
| Plasma Noradrenaline | No significant influence | No significant influence | nih.gov |
| Blood Pressure | Not specified | Not specified | nih.gov |
Influence on Electrocardiographic Parameters
E-10-Hydroxynortriptyline has been shown to influence electrocardiographic (ECG) parameters, with research suggesting it may contribute to the cardiac effects observed during nortriptyline treatment. nih.govnih.gov In studies of elderly depressed patients, higher plasma concentrations of E-10-Hydroxynortriptyline were significantly associated with the development of cardiac conduction defects, such as first-degree atrioventricular block and right bundle branch block. nih.gov Specifically, plasma levels of E-10-Hydroxynortriptyline were able to distinguish the group of patients who experienced conduction and repolarization effects from those who did not. nih.gov
Significant correlations have been found between plasma concentrations of E-10-Hydroxynortriptyline and changes in the PR interval and QRS duration on the ECG. nih.gov However, other research has found no consistent correlations between ECG changes (including PR interval, QTc interval, and heart rate) and plasma levels of E-10-Hydroxynortriptyline, despite observing significant increases in these parameters during treatment. nih.gov
Table 3: Reported Associations between E-10-Hydroxynortriptyline Plasma Levels and ECG Changes
| ECG Parameter | Association with E-10-Hydroxynortriptyline | Source(s) |
| PR Interval | Significant correlation with changes | nih.gov |
| QRS Duration | Significant correlation with changes | nih.gov |
| Conduction Defects | Higher levels in patients with defects | nih.govnih.gov |
| QTc Interval | Inconsistent correlation | nih.gov |
Research Methodologies and Analytical Approaches for E 10 Hydroxynortriptyline
Chiral Analytical Techniques
The presence of a chiral center in E-10-hydroxynortriptyline means it exists as two enantiomers, which may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these individual enantiomers is crucial for a comprehensive understanding of its biological activity.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of E-10-hydroxynortriptyline. Chiral HPLC methods allow for the resolution of the racemic mixture into its individual (+) and (-) enantiomers, enabling their distinct quantification. These separations are typically achieved by using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and, therefore, separation.
One documented method for the chiral separation of E-10-hydroxynortriptyline enantiomers employs a Chiral-AGP (α1-acid glycoprotein) column (100 x 4.0mm) with a corresponding guard column (10 x 3.0mm). labicom.cz The mobile phase consists of 7.5% 2-propanol in a 0.01M sodium phosphate (B84403) buffer at a pH of 6.0. labicom.cz Detection is typically carried out using UV spectrophotometry at a wavelength of 225 nm. labicom.cz This method has been successfully applied to samples with a concentration of 0.03 mg/mL. labicom.cz
Use of Chiral Stationary Phases (e.g., α1-Acid Glycoprotein (B1211001), Cellobiohydrolase, Human Serum Albumin)
The selection of an appropriate chiral stationary phase (CSP) is critical for the successful enantiomeric separation of E-10-hydroxynortriptyline. Several types of CSPs have been developed, with protein-based columns being particularly effective for this compound.
α1-Acid Glycoprotein (AGP): The CHIRAL-AGP column is a second-generation CSP where α1-acid glycoprotein is immobilized on porous, spherical silica (B1680970) particles. This CSP has demonstrated broad applicability for the direct resolution of racemic amines, acids, and non-protolytic compounds without the need for derivatization. labicom.cz The enantioselectivity on an AGP column can be modulated by altering the mobile phase composition, including pH and the concentration of organic modifiers like 2-propanol. labicom.czhplc.eu For E-10-hydroxynortriptyline, a basic compound, the CHIRAL-AGP column has proven effective. labicom.czchromtech.net.au
Cellobiohydrolase (CBH): CHIRAL-CBH columns utilize the enzyme cellobiohydrolase immobilized on silica particles. These columns are also operated in a reversed-phase mode and are particularly useful for the separation of basic drugs. The enantioselectivity is influenced by the pH and the type and concentration of the organic modifier in the mobile phase. hplc.eu
Human Serum Albumin (HSA): Chiral-HSA columns contain human serum albumin immobilized on silica particles and are operated in a reversed-phase mode. They are primarily used for the direct resolution of acidic compounds and amino acids. labicom.czhplc.eu
The choice between these CSPs often depends on the specific characteristics of the analyte. For a basic compound like E-10-hydroxynortriptyline, AGP and CBH-based columns are generally more suitable. hplc.eu
Bioanalytical Methods for Chiral Compounds in Biological Fluids
Accurate quantification of E-10-hydroxynortriptyline in biological matrices such as human plasma is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose.
A validated LC-MS/MS method for the simultaneous determination of nortriptyline (B1679971) and its hydroxylated metabolites, including E-10-hydroxynortriptyline, in human plasma has been developed. This method demonstrates the necessary precision and accuracy for clinical research. Key aspects of a successful bioanalytical method include:
Sample Preparation: A simple protein precipitation method is often employed to extract the analytes from plasma samples. nih.gov
Chromatographic Separation: A C18 column is commonly used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate). A gradient elution over a short run time (e.g., 6 minutes) allows for rapid analysis. nih.gov
Detection: Electrospray ionization (ESI) in the positive mode coupled with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection. nih.gov
The validation of such methods is crucial and includes the determination of the lower limit of quantification (LLOQ), linearity, precision, and accuracy. For instance, one validated method reported an LLOQ of 0.5 ng/ml for the metabolites of nortriptyline. nih.gov The standard curve was linear up to 40 ng/ml with a correlation coefficient (r²) of ≥ 0.997. nih.gov The precision was under 7.1% coefficient of variance, and the accuracy was between 92–114%. nih.gov
In vitro Metabolic Studies
In vitro metabolic studies are fundamental to identifying the enzymes responsible for the formation of E-10-hydroxynortriptyline and to understanding the kinetics of this metabolic pathway. These studies typically utilize human liver preparations or heterologously expressed enzyme systems.
Human Liver Microsomal and Cytosolic Incubation Systems
Human liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. Incubation of nortriptyline with human liver microsomes in the presence of necessary cofactors like NADPH allows for the in vitro formation of E-10-hydroxynortriptyline. nih.govresearchgate.net
Studies using human liver microsomes have revealed that the 10-hydroxylation of nortriptyline is a significant metabolic pathway. nih.gov The formation of E-10-hydroxynortriptyline in these systems has been shown to be linear with time and protein concentration under specific conditions. labicom.cz Furthermore, research has demonstrated that the formation of the (-)-enantiomer of E-10-hydroxynortriptyline is favored over the (+)-enantiomer in human liver microsomes. nih.gov
Kinetic studies with human liver microsomes have shown that the E-10-hydroxylation of nortriptyline exhibits biphasic kinetics, suggesting the involvement of at least two different enzymes with different affinities for the substrate. nih.gov
| Enzyme Component | Km (μM) | Vmax | Reference |
| High-affinity | 1.3 ± 0.4 | Not specified | nih.gov |
| Low-affinity | 24.4 ± 7 | Correlated with CYP3A4 activity | nih.gov |
| Table 1: Kinetic Parameters for Nortriptyline E-10-Hydroxylation in Human Liver Microsomes |
Heterologously Expressed Human Cytochrome P450s
To pinpoint the specific CYP isoforms responsible for the E-10-hydroxylation of nortriptyline, researchers utilize heterologously expressed human CYPs. In these systems, a single human CYP enzyme is expressed in a host cell line, such as human lymphoblastoid cells or insect cells, that otherwise lacks CYP activity. nih.gov
Studies using a panel of heterologously expressed human CYPs have definitively identified CYP2D6 and CYP3A4 as the key enzymes mediating the formation of E-10-hydroxynortriptyline. nih.gov CYP2D6 was found to be the high-affinity enzyme, while CYP3A4 acts as the low-affinity enzyme. nih.gov Other CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1, showed no detectable activity in the E-10-hydroxylation of nortriptyline. nih.gov
The use of specific chemical inhibitors further confirms the roles of these enzymes. Quinidine (B1679956), a selective inhibitor of CYP2D6, was shown to inhibit the high-affinity component of E-10-hydroxylation, while ketoconazole (B1673606), a selective inhibitor of CYP3A4, inhibited the low-affinity component. nih.gov
| Cytochrome P450 Isoform | Km (μM) | Vmax | Reference |
| CYP2D6 | 2.1 | Not specified | nih.gov |
| CYP3A4 | 37.4 | Not specified | nih.gov |
| Table 2: Kinetic Parameters for Nortriptyline E-10-Hydroxylation by Heterologously Expressed Human CYPs |
In vivo Pharmacokinetic and Pharmacodynamic Studies in Research Models
The pharmacokinetic profile of E-10-hydroxynortriptyline has been characterized in healthy human subjects following oral administration. In one study, nine healthy individuals received single oral doses of E-10-hydroxynortriptyline hydrogen maleate. nih.gov The compound was found to be completely absorbed. nih.gov A significant portion of the administered dose was recovered in the urine, with 51.2% ± 8.7% as conjugated E-10-hydroxynortriptyline and 23.9% ± 4.3% as the unchanged compound. nih.gov The elimination rate showed little variation among individuals, and there was no evidence of dose-dependent elimination. nih.gov
The pharmacokinetics of the parent drug nortriptyline and its metabolite, 10-hydroxynortriptyline (B30761), are significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. nih.govnih.gov Studies in healthy Chinese volunteers with different CYP2D6 genotypes demonstrated that subjects homozygous for the CYP2D610 allele (associated with decreased enzyme activity) had a lower area under the plasma concentration-time curve (AUC) and a longer plasma half-life for 10-hydroxynortriptyline compared to those with the wild-type CYP2D61 allele. nih.gov Conversely, the AUC for nortriptyline was significantly higher in these individuals, indicating impaired metabolism to its hydroxylated metabolite. nih.gov
Further investigations in white subjects with varying numbers of functional CYP2D6 genes (from zero to thirteen copies) established a clear gene-dose effect on the pharmacokinetics of both nortriptyline and 10-hydroxynortriptyline. nih.gov The ratio of the AUC for nortriptyline to the AUC for 10-hydroxynortriptyline decreased dramatically as the number of functional CYP2D6 genes increased, highlighting the quantitative importance of this enzyme in the formation of the metabolite. nih.gov
Table 2: Pharmacokinetic Parameters of E-10-Hydroxynortriptyline in Healthy Subjects (Single Oral Dose)
| Parameter | Value (Mean ± SD) | Source |
|---|---|---|
| Plasma Half-life (t1/2) | 8.0 ± 1.2 hours | nih.gov |
| Total Plasma Clearance | 47.5 ± 10.3 L/hr | nih.gov |
| Apparent Volume of Distribution (Vd) | 7.7 ± 2.1 L/kg | nih.gov |
| Urinary Recovery (Unchanged) | 23.9% ± 4.3% of dose | nih.gov |
| Urinary Recovery (Conjugated) | 51.2% ± 8.7% of dose | nih.gov |
| Total Urinary Recovery | 86.1% ± 9.9% of dose | nih.gov |
Animal Models (e.g., Rats) for Electrocorticogram Analysis
The neuropharmacological properties of E-10-hydroxynortriptyline have been investigated using animal models, specifically rats, through electrocorticogram (ECoG) analysis. nih.govmdpi.com ECoG recordings from the cerebral cortex allow for the assessment of the bioelectrical activity of the brain following drug administration. mdpi.com
In a study involving male Wistar rats, ECoG was recorded after administering increasing doses of E-10-hydroxynortriptyline. nih.gov The results were then compared with those obtained after the administration of the parent drug, nortriptyline. nih.gov Both visual and computerized evaluations of the ECoG data revealed that E-10-hydroxynortriptyline possesses clear antidepressant properties. nih.gov The study also provided some evidence suggesting an anxiolytic profile for the metabolite. nih.gov Notably, the antidepressant effects observed with E-10-hydroxynortriptyline were more pronounced than those seen with nortriptyline itself in this experimental model. nih.gov These findings from rat ECoG analysis align with and confirm earlier observations from experiments in depressed patients. nih.govmdpi.com
Advanced Research Perspectives and Future Directions
Comprehensive Pharmacogenomic Investigations
The metabolism of nortriptyline (B1679971) to its active metabolite, E-10-hydroxynortriptyline, is significantly influenced by genetic polymorphisms, primarily within the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP2C19. pgkb.orgg-standaard.nlumich.edu E-10-hydroxynortriptyline is considered to be about half as potent as its parent compound, nortriptyline. pgkb.orgg-standaard.nl Genetic variations in these enzymes can lead to distinct metabolic phenotypes, which in turn affect the plasma concentrations of both nortriptyline and E-10-hydroxynortriptyline. pgkb.org
The CYP2D6 enzyme is responsible for the hydroxylation of nortriptyline, a critical step in the formation of E-10-hydroxynortriptyline. umich.edunih.gov This process is highly stereospecific, with CYP2D6 preferentially producing the (-)-enantiomer of E-10-OH-NT. nih.govnih.gov Genetic variants in the CYP2D6 gene can be categorized into different functional groups, leading to distinct metabolic phenotypes:
Poor Metabolizers (PMs): Individuals with two non-functional alleles (e.g., CYP2D64, CYP2D65) exhibit absent enzyme activity. pgkb.orgg-standaard.nl This leads to significantly reduced formation of E-10-hydroxynortriptyline and higher plasma concentrations of the parent drug, nortriptyline. pgkb.org
Intermediate Metabolizers (IMs): Carriers of one reduced-function allele and one non-functional allele, or two reduced-function alleles (e.g., CYP2D610, CYP2D641), have decreased enzyme activity. pgkb.orgg-standaard.nl
Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles represent the normal metabolic capacity.
Ultrarapid Metabolizers (UMs): These individuals possess multiple copies of functional CYP2D6 alleles, resulting in increased enzyme activity. pgkb.orgg-standaard.nl This leads to rapid conversion of nortriptyline to E-10-hydroxynortriptyline, potentially resulting in very high plasma concentrations of the metabolite. umich.edunih.gov
The interplay between these genetic variations underscores the complexity of predicting individual drug responses. For example, a study on the pharmacokinetics of amitriptyline (B1667244) in healthy Korean subjects highlighted that the extent of hydroxylation of nortriptyline to E-10-hydroxynortriptyline was significantly reduced in individuals with two CYP2D6 decreased functional alleles (CYP2D610/10). nih.gov
| CYP450 Enzyme | Metabolic Phenotype | Allele Examples | Effect on E-10-Hydroxynortriptyline Formation | Impact on Plasma Concentrations |
|---|---|---|---|---|
| CYP2D6 | Poor Metabolizer (PM) | 4, *5 | Significantly reduced | Low E-10-hydroxynortriptyline, high nortriptyline |
| Intermediate Metabolizer (IM) | 10, 41 | Decreased | Varied | |
| Extensive (Normal) Metabolizer (EM) | Wild-type | Normal | Normal E-10-hydroxynortriptyline and nortriptyline | |
| Ultrarapid Metabolizer (UM) | Gene duplication | Increased | High E-10-hydroxynortriptyline, low nortriptyline | |
| CYP2C19 | Poor Metabolizer (PM) | 2, *3 | Indirectly affects substrate availability for CYP2D6 | May alter the ratio of parent drug to metabolites |
The significant impact of pharmacogenomic variations on the disposition of nortriptyline and E-10-hydroxynortriptyline has spurred the development of genotype-guided research and dosing strategies. nih.govspringermedizin.deresearchgate.net The primary goal of these strategies is to personalize treatment by predicting an individual's metabolic capacity, thereby allowing for more precise and effective dosing from the outset. researchgate.net
Recent randomized controlled trials have provided evidence supporting the clinical utility of pre-emptive CYP2D6 genotyping. nih.govspringermedizin.de One such study demonstrated that genotype-guided dosing of nortriptyline resulted in a significantly faster attainment of therapeutic plasma concentrations compared to standard dosing regimens. nih.govspringermedizin.de Specifically, the pharmacogenetics-informed approach led to reaching therapeutic levels in a median of 9 days, compared to 15 days with standard dosing. springermedizin.de
The development of these strategies often involves sophisticated modeling techniques. For example, population pharmacokinetic models are being developed to integrate both genetic and non-genetic factors (such as concomitant medications and smoking status) to refine dosing predictions. nih.govresearchgate.net Bayesian approaches, which combine population-level pharmacokinetic data with individual patient parameters, are also being explored to provide more accurate dosing recommendations. nih.govresearchgate.net
Clinical trials, such as the "Pharmacogenetics Informed Tricyclic Antidepressant Dosing" (PITA) study, are actively investigating the effectiveness and cost-effectiveness of these genotype-informed strategies in larger patient populations. clinicaltrials.gov The PITA trial randomizes patients to either a dosing strategy based on CYP450 genotype and therapeutic drug monitoring or to standard care, with the hypothesis that the genotype-informed approach will lead to faster therapeutic drug levels, fewer side effects, and earlier symptom relief. clinicaltrials.gov
These research strategies hold the promise of moving beyond a "one-size-fits-all" approach to a more precise and individualized therapeutic framework, ultimately aiming to improve treatment outcomes and minimize adverse effects.
Stereochemical Research in Drug Development
The concept of chirality is fundamental in pharmacology, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. mazums.ac.ir Enantiomers are non-superimposable mirror images of each other, and their differential effects arise from their interactions with the chiral environment of the body, such as enzymes and receptors. mazums.ac.ir This makes the enantiomeric purity of investigational compounds a critical consideration in drug development. mazums.ac.ir
The case of E-10-hydroxynortriptyline illustrates the importance of stereochemistry. Nortriptyline itself is chiral, and its hydroxylation by CYP2D6 is highly enantioselective, primarily producing the (-)-E-10-hydroxynortriptyline enantiomer. nih.govnih.gov Research has shown that the two enantiomers of E-10-hydroxynortriptyline have distinct pharmacokinetic profiles. nih.gov For instance, when racemic E-10-OH-NT was administered, the plasma concentration of the (-)-enantiomer was found to be five-fold higher than that of the (+)-enantiomer. nih.gov Furthermore, their plasma protein binding differs, with the (+) and (-) enantiomers being 54% and 69% bound, respectively. nih.gov
These stereospecific differences in metabolism and binding can have significant implications for both efficacy and safety. The differential activity of enantiomers is often described by the terms "eutomer" (the more active enantiomer) and "distomer" (the less active or inactive enantiomer). In some cases, the distomer may even contribute to adverse effects.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly emphasized the need to characterize the properties of individual enantiomers of a chiral drug. mazums.ac.ir This includes understanding their separate pharmacological and toxicological profiles. mazums.ac.ir The development of single-enantiomer drugs is often preferred over racemic mixtures to optimize therapeutic effects and minimize potential risks associated with the distomer. mazums.ac.ir
| Enantiomer of E-10-Hydroxynortriptyline | Relative Plasma Concentration (after racemic administration) | Plasma Protein Binding | Primary Elimination Pathway |
|---|---|---|---|
| (-)-E-10-OH-NT | ~5-fold higher | 69% | 36% as glucuronide (intestinal), 35% unchanged (renal secretion) |
| (+)-E-10-OH-NT | Lower | 54% | 64% as glucuronide (hepatic) |
The principles of stereoselectivity are not only crucial in drug development but also in environmental science, particularly in understanding the fate of chiral pollutants. tandfonline.commdpi.comresearchgate.net Many pharmaceuticals, including their metabolites, are released into the environment and can undergo stereoselective degradation, transformation, and bioaccumulation. tandfonline.commdpi.com Predicting these stereoselective pathways is essential for accurate environmental risk assessment, as the different enantiomers of a pollutant can have varying toxicities to non-target organisms. scielo.brnih.gov
The environmental fate of chiral compounds is influenced by a multitude of factors, including the specific pollutant, the environmental matrix (e.g., soil, water), and the activity of microbial communities. tandfonline.com It is often difficult to predict whether a specific enantiomer will be preferentially degraded or enriched. tandfonline.com
Research in this area relies on advanced analytical techniques to separate and quantify individual enantiomers. Chiral high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for this purpose. nih.gov By using chiral stationary phases, it is possible to resolve the enantiomers and determine their respective concentrations in environmental samples. nih.gov
Studies investigating the degradation of chiral pesticides, for example, have shown that the degradation of enantiomers often follows first-order kinetics, but with significantly different degradation rates. scielo.br This leads to a change in the enantiomeric fraction (EF) over time, which is a measure of the relative abundance of one enantiomer compared to the other. mdpi.com
The knowledge gained from studying the stereoselective degradation of existing chiral pollutants can inform the development of predictive models. These models aim to forecast the environmental behavior of new chiral compounds based on their chemical structure and the known metabolic pathways of similar molecules. Understanding these pathways can also guide the development of more environmentally friendly chemicals, for instance, by producing single-enantiomer formulations that are less persistent or less toxic. mdpi.com
Q & A
Basic Question: What are the established analytical methods for quantifying E-10-Hydroxynortriptyline in biological matrices, and how do they differ in sensitivity and specificity?
Methodological Answer:
The most widely validated techniques include high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS). HPLC-UV offers a cost-effective approach with a limit of detection (LOD) of 5 ng/mL, suitable for pharmacokinetic studies in plasma . LC-MS provides superior sensitivity (LOD: 0.1 ng/mL) and specificity due to selective ion monitoring, critical for low-concentration samples in cerebrospinal fluid . Key validation parameters (linearity, precision, accuracy) must adhere to ICH Q2(R1) guidelines, with matrix effects rigorously tested using pooled blank matrices from ≥6 donors .
Advanced Question: How can researchers optimize LC-MS parameters to mitigate ion suppression effects when analyzing E-10-Hydroxynortriptyline in complex matrices like brain tissue? Methodological Answer: Ion suppression arises from co-eluting phospholipids in lipid-rich tissues. Strategies include:
- Chromatographic optimization: Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) to separate phospholipids from the analyte .
- Sample preparation: Solid-phase extraction (SPE) with mixed-mode cartridges reduces lipid interference by 80% compared to protein precipitation .
- Internal standards: Deuterated analogs (e.g., E-10-Hydroxynortriptyline-d3) correct for matrix-induced variability .
Basic Question: What factors influence the metabolic conversion of nortriptyline to E-10-Hydroxynortriptyline, and how are these pathways modeled in vitro?
Methodological Answer:
The CYP2D6 isoform primarily mediates this oxidation. In vitro models use human liver microsomes (HLM) or recombinant CYP2D6 enzymes. Key parameters include:
- Incubation conditions: 1 mg/mL HLM protein, NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate), 37°C, pH 7.4 .
- Kinetic analysis: Calculate and via Michaelis-Menten plots. Typical values range 50–100 µM for CYP2D6 .
Advanced Question: What experimental strategies address interspecies variability in CYP2D6 activity when extrapolating preclinical data to humans? Methodological Answer:
- Species selection: Use transgenic mice expressing human CYP2D6 to avoid discrepancies from rodent-specific isoforms .
- In vitro-in vivo extrapolation (IVIVE): Scale metabolic clearance using hepatocyte data and physiologically based pharmacokinetic (PBPK) modeling .
- Statistical adjustment: Apply allometric scaling with a 0.75 exponent for hepatic blood flow differences .
Basic Question: What validated protocols exist for assessing the pharmacodynamic effects of E-10-Hydroxynortriptyline in depression models?
Methodological Answer:
The forced swim test (FST) and tail suspension test (TST) are gold standards. Protocols include:
- Dose range: 5–20 mg/kg intraperitoneal (IP) in rodents, with immobility time measured at 30–60 min post-administration .
- Control groups: Include vehicle-treated and positive controls (e.g., imipramine 15 mg/kg) .
Advanced Question: What statistical approaches resolve contradictions between behavioral endpoints and neurochemical data (e.g., serotonin vs. norepinephrine reuptake inhibition)? Methodological Answer:
- Multivariate analysis: Partial least squares regression (PLSR) correlates immobility time (FST) with monoamine levels (HPLC-ECD) to identify dominant pathways .
- Bayesian meta-analysis: Pool data from ≥5 studies to quantify effect size heterogeneity (I² statistic) and adjust for publication bias .
Basic Question: How do researchers design longitudinal studies to evaluate E-10-Hydroxynortriptyline’s accumulation in patients with renal impairment?
Methodological Answer:
- Cohort selection: Stratify patients by creatinine clearance (CrCl): normal (≥90 mL/min), moderate (30–59 mL/min), severe (<30 mL/min) .
- Sampling schedule: Collect plasma at 0, 2, 4, 8, 12, 24, 48, and 72 hours post-dose to calculate AUC .
Advanced Question: How to control for confounding variables like polypharmacy in geriatric populations? Methodological Answer:
- Propensity score matching: Match participants by age, comorbidities, and concomitant medications (e.g., CYP2D6 inhibitors) to reduce bias .
- Mixed-effects modeling: Include random intercepts for interindividual variability in drug clearance .
Basic Question: What sample preparation techniques are recommended for E-10-Hydroxynortriptyline stability studies in plasma?
Methodological Answer:
- Storage conditions: Plasma samples stored at −80°C show <10% degradation over 6 months. Avoid freeze-thaw cycles (>3 cycles increase degradation by 15%) .
- Stabilizers: Add 1% sodium fluoride to inhibit esterase activity .
Advanced Question: How to validate extraction efficiency in hemolyzed or lipemic plasma? Methodological Answer:
- Hemolyzed samples: Use a post-column infusion method to quantify ion suppression. Adjust SPE conditions (e.g., pH 9.0) to recover 85% of the analyte .
- Lipemic samples: Pre-treat with hexane to remove lipids, achieving >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
